Iristectorigenin A

Description

Structure

3D Structure

Properties

IUPAC Name |

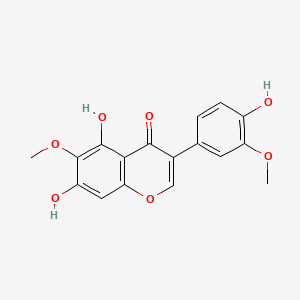

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRPIWFQMLICCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192285 | |

| Record name | Iristectorigenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-01-6 | |

| Record name | Iristectorigenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iristectorigenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Iristectorigenin A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

An in-depth technical guide

Abstract

Iristectorigenin A, an O-methylated isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and natural distribution of this compound, with a detailed focus on its primary plant sources. We delve into the intricate biosynthetic pathway of this isoflavone, elucidating the key enzymatic steps involved in its formation. Furthermore, this guide outlines established methodologies for the extraction, isolation, and characterization of this compound from its natural matrices. A thorough examination of its known biological activities and underlying mechanisms of action is presented, supported by current scientific literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.

Discovery and Structural Elucidation

The journey of this compound began with phytochemical investigations into plants of the Iridaceae family, renowned for their rich isoflavonoid content. Initial studies on the rhizomes of Iris tectorum Maxim. led to the isolation and characterization of several isoflavones. Among these, this compound was identified as a distinct chemical entity. Its structure was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which revealed its characteristic O-methylated isoflavone scaffold.

One of the pivotal studies in this area involved the comprehensive analysis of the chemical constituents of Iris tectorum rhizomes, where this compound was isolated alongside other known isoflavonoids such as tectoridin, tectorigenin, and irigenin.[1][2] This foundational work paved the way for subsequent research into its biological properties and natural distribution.

Natural Sources of this compound

This compound is primarily found in the plant kingdom, with its most significant concentrations reported in species belonging to the Iridaceae family.[3] The following table summarizes the key natural sources of this compound.

| Family | Genus | Species | Plant Part | Reference |

| Iridaceae | Iris | Iris tectorum | Rhizomes | [1][2][4] |

| Iridaceae | Iris | Iris florentina | Rhizomes | [4] |

| Iridaceae | Iris | Iris pseudacorus | Rhizomes | [4] |

| Iridaceae | Iris | Iris kumaonensis | Rhizomes | [4] |

| Iridaceae | Iris | Iris germanica | Rhizomes | [4][5] |

| Iridaceae | Belamcanda | Belamcanda chinensis (now Iris domestica) | Rhizomes | [4] |

While the Iridaceae family is the most prominent source, ongoing phytochemical screening of other plant families may reveal additional sources of this compound.

Biosynthesis of this compound

This compound, like other isoflavonoids, is synthesized via the phenylpropanoid pathway, a central metabolic route in higher plants.[6][7] This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of secondary metabolites, including flavonoids and isoflavonoids.

The key steps in the biosynthesis of the isoflavonoid core are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form cinnamic acid.[8]

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to form p-coumaroyl-CoA.[9]

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8]

-

Isomerization to Flavanone: Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone, naringenin.[8]

-

Isoflavone Synthesis: The committed step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by the cytochrome P450 enzyme, isoflavone synthase (IFS).[6][7] This reaction converts naringenin to the isoflavone genistein.

-

Tailoring Reactions: Subsequent modifications, including hydroxylation, methylation, and glycosylation, are carried out by a suite of "tailoring" enzymes to produce the vast diversity of isoflavonoids found in nature. The formation of this compound from the isoflavone backbone involves specific O-methylation and hydroxylation steps, though the precise enzymes responsible for these final modifications in Iris species are still under investigation.

Extraction, Isolation, and Characterization

The extraction and isolation of this compound from its natural sources typically involve a series of chromatographic techniques. A general protocol is outlined below.

4.1. Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation: Dried and powdered rhizomes of the source plant (e.g., Iris tectorum) are used as the starting material.

-

Extraction: The powdered material is subjected to solvent extraction, commonly using methanol or ethanol, either through maceration or Soxhlet extraction. This process yields a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or Sephadex LH-20 column chromatography to yield the pure compound.[2]

-

Structural Characterization: The purity and structure of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC).

Pharmacological Activities and Mechanism of Action

This compound has demonstrated a wide range of pharmacological activities in preclinical studies, highlighting its therapeutic potential.

5.1. Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] The anti-inflammatory effects of related isoflavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11]

5.2. Anticancer Activity

Emerging evidence suggests that this compound exhibits anticancer properties. It has been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.[5] The molecular mechanisms underlying its anticancer effects are multifaceted and may involve the modulation of cell cycle progression, induction of oxidative stress in cancer cells, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

5.3. Antioxidant Activity

As a phenolic compound, this compound possesses antioxidant properties.[3] It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[3] This antioxidant capacity is attributed to the hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize free radicals.

5.4. Other Biological Activities

In addition to the activities mentioned above, research on structurally similar isoflavonoids suggests that this compound may also possess neuroprotective, cardioprotective, and antimicrobial activities.[11] However, further research is needed to specifically elucidate the full spectrum of its biological effects.

5.5. A Potential Signaling Pathway: Inhibition of NF-κB Activation

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Future Perspectives and Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities. Its anti-inflammatory and anticancer properties, in particular, warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound and conducting preclinical in vivo studies to validate its therapeutic efficacy and safety. Furthermore, the development of efficient and scalable synthetic routes for this compound would be beneficial for its continued investigation and potential clinical development.

References

- Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC. (2024, June 25). PubMed Central.

- Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC. (n.d.). PubMed Central.

- Biosynthesis Pathway and Metabolism of Isoflavones. (2022, September 22). Encyclopedia.pub.

- The biosynthetic pathway of flavonoids. The biosynthesis of isoflavones... (n.d.).

- The Flavonoid Biosynthesis Network in Plants. (n.d.). MDPI.

- Analysis of flavonoids and phenolic acids in Iris tectorum by HPLC-DAD-ESI-MSn. (2025, August 6).

- This compound: Advances on Its Resources, Biological Activities, Molecular Mechanisms of Action, and Future Perspectives. (n.d.).

- Phytochemical Composition and In Vitro Biological Activity of Iris spp. (Iridaceae): A New Source of Bioactive Constituents for the Inhibition of Oral Bacterial Biofilms. (n.d.).

- Iris tectorum. (n.d.). Wikipedia.

- Constituents of rhizomes of Iris tectorum. (2025, August 6).

- Identification and characterization of the chemical components of Iris tectorum Maxim. and evaluation of their nitric oxide inhibitory activity. (2021, January 15). PubMed.

- [Studies on the isoflavonoids of Iris tectorum]. (n.d.). PubMed.

- In vitro anticancer and cytotoxic activities of Iris spp. extracts against various cell lines. (n.d.).

- Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Studies on the isoflavonoids of Iris tectorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iris tectorum - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis Pathway and Metabolism of Isoflavones | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Identification and characterization of the chemical components of Iris tectorum Maxim. and evaluation of their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Iristectorigenin A from Iris tectorum: A Technical Guide for Natural Product Researchers

This guide provides a comprehensive, in-depth technical overview for the isolation and purification of Iristectorigenin A, a promising isoflavonoid, from the rhizomes of Iris tectorum. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the described protocols, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Iris tectorum and this compound

Iris tectorum Maxim., commonly known as the roof iris, has a long history in traditional medicine, particularly for its use in treating inflammatory conditions.[1] The rhizomes of this plant are a rich source of various secondary metabolites, including a significant class of isoflavonoids.[1][2][3][4][5][6] Among these, this compound (C₁₇H₁₄O₇, M.W. 330.29 g/mol ) has garnered considerable scientific interest.[7] Isoflavonoids from Iris species are noted for their unique 5,6,7-trioxygenation pattern, which contributes to their biological activity.[4][6]

This guide will detail a robust and efficient workflow for the isolation of this compound, from the initial processing of the plant material to the final purification and characterization of the target compound.

Pre-Extraction Preparation: Maximizing the Yield of Target Metabolites

The journey to pure this compound begins with the meticulous preparation of the Iris tectorum rhizomes. The concentration and stability of secondary metabolites can be influenced by post-harvest handling.

Protocol for Plant Material Preparation:

-

Harvesting and Cleaning: Freshly harvested rhizomes of Iris tectorum should be thoroughly washed with water to remove soil and other debris.

-

Drying: The cleaned rhizomes should be air-dried in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a forced-air oven at a controlled temperature (typically 40-50°C) can be used to expedite the process.

-

Pulverization: Once completely dry, the rhizomes are pulverized into a fine powder (approximately 40-60 mesh). This increases the surface area for efficient solvent penetration during extraction.

The rationale behind this careful preparation is to ensure the preservation of the chemical integrity of the isoflavonoids and to facilitate their efficient extraction.

Extraction of this compound: A Comparative Overview

The choice of extraction method is critical for maximizing the recovery of this compound. While traditional methods like maceration and Soxhlet extraction are viable, modern techniques such as ultrasound-assisted extraction (UAE) have demonstrated superior efficiency.

Ultrasound-Assisted Extraction (UAE): The Preferred Method

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process. Studies have shown that UAE can significantly reduce extraction time and solvent consumption while increasing the yield of isoflavones from Iris tectorum.

Optimized UAE Protocol:

-

Solvent: A solution of 70% methanol in water has been identified as an optimal solvent for extracting isoflavones from Iris tectorum.

-

Solid-to-Solvent Ratio: A ratio of 1:15 (g/mL) is recommended.

-

Ultrasonic Power: An ultrasonic power of 150 W is effective.

-

Temperature: The extraction should be carried out at a controlled temperature of 45°C.

-

Duration: An extraction time of 45 minutes is sufficient for optimal yield.

The superiority of UAE lies in its ability to achieve higher extraction yields in a significantly shorter time compared to maceration (18 hours) and Soxhlet extraction (6 hours).

Traditional Extraction Methods

For laboratories where UAE equipment is unavailable, traditional methods can be employed, though with lower efficiency.

-

Maceration: This involves soaking the powdered rhizomes in a suitable solvent (e.g., 70% methanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Soxhlet Extraction: This method uses a continuous reflux of a solvent (e.g., methanol) over the plant material, allowing for a thorough extraction. However, the prolonged exposure to heat can potentially degrade some thermolabile compounds.

Purification of this compound: A Multi-Step Chromatographic Approach

The crude extract obtained from Iris tectorum is a complex mixture of various phytochemicals. A multi-step purification strategy is necessary to isolate this compound with high purity.

Step 1: Preliminary Enrichment using Macroporous Resin Column Chromatography

Macroporous resins are non-ionic adsorbents that can effectively enrich flavonoids from crude extracts by separating them from more polar compounds like sugars and organic acids.

Protocol for Macroporous Resin Chromatography:

-

Resin Selection and Preparation: Select a suitable macroporous resin (e.g., AB-8) and pre-treat it according to the manufacturer's instructions.

-

Column Packing: Pack a glass column with the prepared resin.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

-

Fraction Collection and Analysis: Collect fractions and monitor them using thin-layer chromatography (TLC) to identify the fractions containing the target isoflavonoids.

This initial enrichment step significantly simplifies the subsequent purification stages.

Step 2: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity. It is a crucial step in isolating this compound from other less polar and more polar compounds in the enriched fraction.

Protocol for Silica Gel Column Chromatography:

-

Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Adsorb the dried, enriched fraction onto a small amount of silica gel and carefully load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol or ethyl acetate-methanol. The exact gradient will need to be optimized based on TLC analysis of the starting material.

-

Fraction Monitoring: Collect fractions and monitor them by TLC, visualizing the spots under UV light (254 nm and 365 nm). Fractions containing compounds with a similar Rf value to a this compound standard (if available) are pooled.

The self-validating nature of this protocol lies in the continuous monitoring of the separation process using TLC, which allows for precise pooling of the desired fractions.

Step 3: Sephadex LH-20 Gel Filtration Chromatography

Sephadex LH-20 is a lipophilic gel filtration medium that separates molecules based on their size and polarity. It is particularly effective for the final purification of flavonoids.

Protocol for Sephadex LH-20 Chromatography:

-

Column Preparation: Swell the Sephadex LH-20 beads in the chosen mobile phase (typically methanol) and pack the column.

-

Sample Application: Dissolve the pooled and dried fractions from the silica gel column in a minimal volume of methanol and apply it to the column.

-

Elution: Elute the column with methanol at a slow, constant flow rate.

-

Fraction Collection: Collect small, uniform fractions and monitor them by TLC or analytical HPLC to identify the pure fractions of this compound.

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, preparative HPLC is the final and most powerful purification step.[8][9][10][11] This technique offers high resolution and is ideal for separating structurally similar isoflavonoids.

Illustrative Prep-HPLC Parameters:

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | A gradient of methanol and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) |

| Flow Rate | 3-5 mL/min |

| Detection | UV detector at a wavelength of approximately 265 nm |

| Injection Volume | Dependent on the concentration of the sample and the column capacity |

The specific gradient and other parameters should be optimized based on an initial analytical HPLC run of the partially purified sample.[8][9]

Structural Elucidation and Characterization of this compound

Once a pure compound is isolated, its identity must be confirmed through spectral analysis.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound.[13][14][15] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of protons and carbons in the molecule.

The combination of these analytical techniques provides unequivocal proof of the identity and purity of the isolated this compound.[13]

Visualizing the Workflow and Chemical Structure

To provide a clear visual representation of the processes and the target molecule, the following diagrams are provided.

Caption: Overall workflow for the isolation and characterization of this compound.

Caption: Chemical structure of this compound.

The Biosynthetic Pathway of this compound

This compound, as an isoflavonoid, is synthesized via the phenylpropanoid pathway. The key step that differentiates isoflavonoid synthesis from that of other flavonoids is an aryl migration catalyzed by isoflavone synthase (IFS).

Caption: Simplified biosynthetic pathway leading to this compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the isolation of this compound from Iris tectorum. By integrating modern extraction techniques with a multi-step chromatographic purification strategy, researchers can efficiently obtain this valuable isoflavonoid in high purity. The detailed explanations of the rationale behind each step are intended to empower researchers to adapt and optimize these methods for their specific laboratory contexts, thereby facilitating further investigation into the promising biological activities of this compound.

References

-

Zhu, S., et al. (2021). Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2. International Journal of Molecular Sciences, 22(4), 1689. [Link]

-

Fang, R., et al. (2007). Isolation and structure determination of triterpenes from Iris tectorum. Phytochemistry, 68(9), 1242-1247. [Link]

-

Qiu, Q. H., et al. (2009). [Studies on the isoflavonoids of Iris tectorum]. Zhong Yao Cai, 32(9), 1392-1394. [Link]

-

Dar, A. A., et al. (2017). Pharmacology and Phytochemistry of Isoflavonoids from Iris Species. Journal of Pharmacology and Clinical Research, 3(2), 555609. [Link]

-

Fang, R., et al. (2007). Isolation and structure determination of triterpenes from Iris tectorum. ResearchGate. [Link]

-

Dar, A. A., et al. (2017). Pharmacology and Phytochemistry of Isoflavonoids from Iris Species. Semantic Scholar. [Link]

-

Wong, S. M., et al. (1987). Irisones A and B: two new isoflavones from Iris missouriensis. Journal of Natural Products, 50(2), 178-180. [Link]

-

Gong, Y., et al. (2012). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Pharmacognosy Magazine, 8(31), 228-233. [Link]

-

Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. [Link]

-

Atta-ur-Rahman, et al. (2014). Two new Isoflavanoids from the Rhizomes of Iris Soforana. Natural Product Research, 28(7), 464-469. [Link]

-

Wei, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1358. [Link]

-

Agilent Technologies. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]

-

Wang, L., et al. (2020). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Food Chemistry, 331, 127339. [Link]

-

Wang, J., et al. (2021). A novel multidimensional strategy to evaluate Belamcanda chinensis (L) DC and Iris tectorum Maxim based on plant metabolomics, digital reference standard analyzer and biological activities evaluation. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

-

Fang, R., et al. (2008). Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines. Journal of Ethnopharmacology, 118(2), 257-263. [Link]

-

Khan, H., et al. (2021). This compound: Advances on Its Resources, Biological Activities, Molecular Mechanisms of Action, and Future Perspectives. Biomolecules, 11(11), 1686. [Link]

-

Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]

-

Chen, Y., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical Analysis, 13(1), 1-13. [Link]

-

Capanoglu, E., et al. (2022). NMR Characterization of Lignans. Molecules, 27(19), 6617. [Link]

Sources

- 1. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure determination of triterpenes from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the isoflavonoids of Iris tectorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Pharmacology and Phytochemistry of Isoflavonoids from Iris Species | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. A novel multidimensional strategy to evaluate Belamcanda chinensis (L) DC and Iris tectorum Maxim based on plant metabolomics, digital reference standard analyzer and biological activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]

- 14. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of Iristectorigenin A

An In-depth Technical Guide to the Iristectorigenin A Biosynthetic Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound, a complex O-methylated isoflavone primarily found in the Iridaceae family, exhibits a range of promising pharmacological activities.[1] Its intricate substitution pattern necessitates a multi-step enzymatic pathway, representing a compelling subject for both fundamental plant biochemistry and metabolic engineering endeavors. This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, grounded in the established principles of phenylpropanoid and isoflavonoid metabolism. We will deconstruct the pathway into its core modules, from foundational precursors to the specific tailoring enzymes that likely catalyze the final decorative steps. Crucially, this document is designed as a practical guide for researchers; it not only outlines the hypothetical pathway but also provides robust, field-proven experimental protocols for the identification, characterization, and validation of the key enzymes involved. Our approach emphasizes the causality behind experimental design, empowering researchers to elucidate this and other complex plant metabolic pathways.

This compound is a specialized plant metabolite belonging to the isoflavonoid class. It is prominently found in the rhizomes of plants such as Iris tectorum.[2][3][4] The molecule's biological significance is an area of active research, with studies pointing towards its potential as an anti-inflammatory and antioxidant agent.[1] Structurally, it is 5,7,3'-trihydroxy-6,4'-dimethoxyisoflavone, a substitution pattern that is relatively unique and points to a sophisticated enzymatic machinery for its construction.

The biosynthesis of such specialized metabolites is of high interest for several reasons:

-

Drug Development: Understanding the pathway is the first step toward heterologous production in microbial or plant-based systems, enabling a sustainable supply for pharmacological research and development.

-

Crop Improvement: The enzymes in the pathway can be targets for metabolic engineering to enhance the production of valuable compounds in agronomically important plants.

-

Fundamental Biology: Elucidating these pathways deepens our understanding of plant chemical diversity and the evolution of metabolic networks.

This guide will walk through the logical sequence of biochemical reactions, from the general phenylpropanoid pathway to the specific branch leading to this compound.

The Putative Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the core phenylpropanoid pathway and diverges into the isoflavonoid-specific branch. While the complete pathway has not been fully elucidated in Iris tectorum, we can propose a scientifically robust putative pathway based on known enzymatic reactions in flavonoid biosynthesis and the structures of co-occurring isoflavonoids like tectorigenin.[5][6][7][8]

The pathway can be logically divided into three major stages:

-

Stage 1: The Phenylpropanoid Core: Synthesis of the central precursor, 4-Coumaroyl-CoA, from L-Phenylalanine.

-

Stage 2: Entry into Isoflavonoid Synthesis: Formation of the isoflavone backbone from 4-Coumaroyl-CoA.

-

Stage 3: Isoflavone Decoration: A series of hydroxylation and O-methylation reactions that tailor the isoflavone core to produce first Tectorigenin, and subsequently, this compound.

Below is a diagrammatic representation of the proposed pathway.

Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.

Stage 1 & 2: From Phenylalanine to the Isoflavone Core (Genistein)

The pathway initiates with the aromatic amino acid L-Phenylalanine .

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-Phenylalanine to produce Cinnamic Acid . This is a key entry point into the phenylpropanoid metabolism.[9]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates Cinnamic Acid at the 4-position to yield p-Coumaric Acid .[9]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-Coumaric Acid by adding a Coenzyme A moiety, forming 4-Coumaroyl-CoA , a central precursor for numerous flavonoid and lignin branches.[9]

-

Chalcone Synthase (CHS): CHS is a polyketide synthase that catalyzes the condensation of one molecule of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone .[9]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of the chalcone into the flavanone (2S)-Naringenin .[9]

-

Isoflavone Synthase (IFS) & 2-Hydroxyisoflavanone Dehydratase (2HIF): This two-step process is the committed step for isoflavonoid biosynthesis. IFS, a cytochrome P450 enzyme, catalyzes an aryl migration to convert the flavanone Naringenin into 2,5,7,4'-tetrahydroxyisoflavanone. This unstable intermediate is then dehydrated by 2HIF to yield the stable isoflavone Genistein (5,7,4'-trihydroxyisoflavone).

Stage 3: The Specific Pathway to this compound

This stage involves the specific tailoring of the Genistein core. The presence of both Tectorigenin and this compound in Iris tectorum strongly suggests a sequential modification process.[2][4]

-

From Genistein to Tectorigenin:

-

Enzyme: A putative Isoflavone 6-O-Methyltransferase (I6OMT) .

-

Reaction: This enzyme would transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-6 position of Genistein. This reaction produces Tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone). The causality here is clear: the methoxy group at C-6 is a defining feature of Tectorigenin, necessitating a specific OMT.[8]

-

-

From Tectorigenin to this compound: This conversion requires two modifications: methylation at the 4'-OH group and hydroxylation at the 3'-position of the B-ring. The precise order is unknown and represents a key question for experimental validation.

-

Hypothesis A (Methylation first):

-

Enzyme 1: A putative Isoflavone 4'-O-Methyltransferase (I4'OMT) .[10]

-

Reaction 1: This OMT methylates the 4'-hydroxyl group of Tectorigenin to produce an intermediate (5,7-dihydroxy-3-(4-methoxyphenyl)-6-methoxychromen-4-one).

-

Enzyme 2: A putative Isoflavone 3'-Hydroxylase (IF3'H) , likely a cytochrome P450 enzyme.

-

Reaction 2: This hydroxylase introduces a hydroxyl group at the 3' position of the B-ring of the methylated intermediate to yield This compound .

-

-

Hypothesis B (Hydroxylation first):

-

Enzyme 1: A putative Isoflavone 3'-Hydroxylase (IF3'H) .

-

Reaction 1: This hydroxylase acts on Tectorigenin to produce an intermediate (5,7,3',4'-tetrahydroxy-6-methoxyisoflavone).

-

Enzyme 2: A putative Isoflavone 4'-O-Methyltransferase (I4'OMT) .

-

Reaction 2: This OMT then specifically methylates the 4'-hydroxyl of the di-hydroxylated intermediate to yield This compound .

-

-

The substrate specificity of the involved enzymes will determine the actual order of events. Biochemical characterization is essential to resolve this ambiguity.

Key Enzymes and Mechanistic Insights

The biosynthesis of this compound relies on several critical enzyme families. Understanding their function is key to validating the pathway.

| Enzyme Class (Putative) | Abbreviation | Substrate(s) | Product | Cofactor/Prosthetic Group | Mechanistic Role |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid | - | Commits carbon from primary to secondary metabolism. |

| Cytochrome P450 Monooxygenase | C4H, IFS, IF3'H | Cinnamic Acid, Naringenin, Tectorigenin | p-Coumaric Acid, 2-hydroxyisoflavanone, 3'-hydroxy intermediate | Heme, NADPH | Catalyzes regio-specific hydroxylation and aryl migration. |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric Acid | 4-Coumaroyl-CoA | ATP, CoA | Activates the phenylpropanoid acid for downstream reactions. |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | - | Forms the C15 flavonoid backbone. |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | - | Catalyzes intramolecular cyclization to form the flavanone. |

| O-Methyltransferase | I6OMT, I4'OMT | Genistein, Tectorigenin | Tectorigenin, this compound | S-adenosyl-L-methionine (SAM) | Provides stability and alters bioavailability via methylation.[11][12] |

Experimental Validation: A Self-Validating Workflow

Elucidating a putative pathway requires a multi-pronged experimental approach that is inherently self-validating. The process involves identifying candidate genes, verifying their enzymatic function in vitro, and correlating their expression with metabolite accumulation in vivo.

Caption: A self-validating workflow for pathway elucidation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, my role is to bridge theory with practice. The following protocols are designed not just as a series of steps, but as logical frameworks to rigorously test the hypotheses laid out in the putative pathway.

Protocol 1: Identification and Biochemical Characterization of a Candidate O-Methyltransferase (e.g., I4'OMT)

Causality: To prove that a specific gene encodes the I4'OMT, we must demonstrate that its protein product can convert Tectorigenin to its 4'-O-methylated form in a controlled environment. Heterologous expression in E. coli provides a clean system, free from interfering native plant enzymes.

Methodology:

-

Candidate Gene Selection:

-

Perform RNA-sequencing on Iris tectorum rhizomes, where this compound accumulates.

-

Identify all transcripts annotated as O-methyltransferases based on homology to known plant flavonoid OMTs.

-

Prioritize candidates whose expression levels are high in tissues rich in the target compound.

-

-

Cloning and Expression:

-

Synthesize or PCR-amplify the full-length coding sequence (CDS) of the candidate gene.

-

Clone the CDS into a bacterial expression vector (e.g., pET-28a with an N-terminal His-tag for purification) and transform into an expression strain like E. coli BL21(DE3).

-

-

Protein Expression and Purification:

-

Grow a 1 L culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Purify the soluble His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein and verify purity using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture (100 µL final volume) containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Tectorigenin (substrate, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM, methyl donor)

-

5 µg of purified recombinant protein

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the products with 200 µL of ethyl acetate. Evaporate the solvent and redissolve the residue in methanol.

-

-

Product Analysis:

-

Analyze the reaction product using High-Performance Liquid Chromatography (HPLC) or, ideally, LC-Mass Spectrometry (LC-MS).

-

Self-Validation: A positive result is the appearance of a new peak with a mass corresponding to methylated Tectorigenin (mass of Tectorigenin + 14 Da). The identity of the product should be confirmed by comparing its retention time and mass spectrum to an authentic standard if available, or by structural elucidation using MS/MS fragmentation.

-

Protocol 2: Functional Characterization of a Candidate Cytochrome P450 Hydroxylase (e.g., IF3'H)

Causality: Cytochrome P450s are membrane-bound enzymes requiring a specific redox partner (NADPH-cytochrome P450 reductase) to function.[13] Therefore, functional assays are more complex and are often performed using yeast microsomes or in planta transient expression, which provide the necessary membrane environment and redox partners.

Methodology:

-

Candidate Selection:

-

From the Iris tectorum transcriptome, identify candidate genes belonging to cytochrome P450 families known to be involved in flavonoid hydroxylation (e.g., CYP75, CYP93).

-

-

Heterologous Expression in Yeast:

-

Clone the full-length CDS of the candidate P450 into a yeast expression vector (e.g., pYES-DEST52).

-

Co-transform a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11, which overexpresses an Arabidopsis thaliana P450 reductase) with the P450-containing vector.

-

-

Microsome Preparation and In Vitro Assay:

-

Grow the transformed yeast culture in induction medium (galactose-containing).

-

Harvest the cells and mechanically disrupt them (e.g., with glass beads).

-

Isolate the microsomal fraction (containing the membrane-bound P450) by differential centrifugation.[14]

-

Set up the enzyme assay in a final volume of 200 µL:

-

100 mM potassium phosphate buffer (pH 7.4)

-

50-100 µg of microsomal protein

-

50 µM substrate (e.g., the 4'-O-methylated Tectorigenin intermediate)

-

1 mM NADPH (cofactor)

-

-

Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours.

-

Stop and extract the reaction as described in Protocol 1.

-

-

Product Analysis:

-

Analyze the products by LC-MS.

-

Self-Validation: A successful assay will show substrate consumption and the formation of a new product with a mass corresponding to the substrate + 16 Da (addition of one oxygen atom). Control reactions using microsomes from yeast transformed with an empty vector must not show product formation.[13][14][15]

-

Protocol 3: Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)

Causality: If a candidate gene is truly part of the this compound pathway, its expression level should be positively correlated with the accumulation of the final product. We can test this by comparing gene expression in tissues with high vs. low this compound content.

Methodology:

-

Plant Material and RNA Extraction:

-

Harvest different tissues from Iris tectorum (e.g., rhizomes, leaves, flowers) at various developmental stages.

-

Quantify the this compound content in each tissue using HPLC to identify high-accumulation vs. low-accumulation samples.

-

Extract total RNA from these tissues using a plant-specific RNA extraction kit or a CTAB-based method. Assess RNA quality and integrity using a spectrophotometer (for purity) and gel electrophoresis or a bioanalyzer (for integrity).[16][17]

-

-

cDNA Synthesis:

-

Treat 1 µg of total RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[18]

-

-

Primer Design and Validation:

-

Design gene-specific primers for your candidate genes (e.g., ItI6OMT, ItI4'OMT, ItIF3'H) and for several stable reference (housekeeping) genes (e.g., Actin, EF1α).[19][20] Primers should amplify a product of 100-200 bp.

-

Validate primer efficiency by running a standard curve using a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.

-

-

qRT-PCR Reaction:

-

Set up the qRT-PCR reaction using a SYBR Green-based master mix. Each reaction should include:

-

SYBR Green Master Mix

-

Forward and Reverse Primers (final concentration ~200-400 nM)

-

Diluted cDNA template

-

-

Run the reactions on a real-time PCR cycler. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to check for gDNA contamination.[17]

-

-

Data Analysis:

-

Calculate the quantification cycle (Cq) values.

-

Normalize the Cq values of the target genes against the geometric mean of the Cq values of the most stable reference genes.

-

Calculate the relative expression levels using the ΔΔCq method.

-

Self-Validation: A strong positive correlation between the relative expression levels of the candidate genes and the measured this compound concentrations across different tissues provides strong in vivo evidence for their involvement in the pathway.

-

Conclusion and Future Perspectives

This guide has outlined a putative biosynthetic pathway for this compound in plants, grounded in established biochemical principles. More importantly, it provides a detailed, logic-driven experimental framework for the validation of this pathway and the characterization of its key enzymatic players. The successful elucidation of this pathway will not only contribute to our fundamental knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this pharmacologically relevant isoflavone. Future work should focus on the in planta validation using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockouts to provide the ultimate proof of gene function.

References

-

Rong, H., et al. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 28(15), 5904. Available at: [Link]

-

Akashi, T., et al. (2021). Identification and characterization of two Isatis indigotica O-methyltransferases methylating C-glycosylflavonoids. Horticulture Research, 8(1), 1-14. Available at: [Link]

-

Kim, B. G., et al. (2018). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. Molecules, 23(11), 2993. Available at: [Link]

-

Xiao, W., et al. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 28(15), 5904. Available at: [Link]

-

Guengerich, F. P., & Waterman, M. R. (Eds.). (2012). Cytochrome P450 Protocols. Methods in Molecular Biology, 889. Available at: [Link]

-

Wikipedia contributors. (n.d.). Tectorigenin. Wikipedia. Available at: [Link]

-

Wikipedia contributors. (n.d.). Isoflavone 4'-O-methyltransferase. Wikipedia. Available at: [Link]

-

Shimada, N., et al. (2018). Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol. Journal of Biological Chemistry, 293(30), 11635-11647. Available at: [Link]

-

Rong, H., et al. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 28(15), 5904. Available at: [Link]

-

Li, Y., et al. (2023). Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

De Keyser, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2065, 105-118. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tectorigenin. PubChem Compound Database. Available at: [Link]

-

De Keyser, E., et al. (2013). How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. BMC Molecular Biology, 14, 19. Available at: [Link]

-

Request PDF. (n.d.). This compound: Advances on Its Resources, Biological Activities, Molecular Mechanisms of Action, and Future Perspectives. ResearchGate. Available at: [Link]

-

Chan, S. M., et al. (2019). SELECTION AND VALIDATION OF REFERENCE GENES FOR qRT-PCR EXPRESSION ANALYSES OF LEAF, FLOWER AND CAPSULES OF Impatiens balsamina (BALSAMINACEAE). Malaysian Applied Biology, 48(5), 69-79. Available at: [Link]

-

Schnable Lab. (2007). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Iowa State University. Available at: [Link]

-

Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current Protocols in Toxicology, Chapter 4, Unit 4.8. Available at: [Link]

-

Aranjuelo, I., et al. (2013). Quantitative RT–PCR Platform to Measure Transcript Levels of C and N Metabolism-Related Genes in Durum Wheat: Transcript Profiles in Elevated [CO2] and High Temperature at Different Levels of N Supply. Plant and Cell Physiology, 54(9), 1439-1453. Available at: [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

-

Qiu, Q. H., et al. (2009). [Studies on the isoflavonoids of Iris tectorum]. Zhong Yao Cai, 32(9), 1392-1394. Available at: [Link]

-

Zhang, X., et al. (2021). Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2. Frontiers in Plant Science, 12, 626350. Available at: [Link]

-

Stiborová, M., et al. (2005). Experimental approaches to evaluate activities of cytochromes P450 3A. General Physiology and Biophysics, 24(3), 243-258. Available at: [Link]

-

Li, Y., et al. (2023). Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves. Food Science and Human Wellness, 12(6), 2055-2067. Available at: [Link]

-

Wang, H., et al. (2014). Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim. Separation and Purification Technology, 122, 11-16. Available at: [Link]

-

Lu, Y., et al. (2013). Analysis of flavonoids and phenolic acids in Iris tectorum by HPLC-DAD-ESI-MSn. Journal of Liquid Chromatography & Related Technologies, 36(18), 2581-2593. Available at: [Link]

-

Zhang, X., et al. (2021). Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2. Frontiers in Plant Science, 12, 626350. Available at: [Link]

-

Ali, Z., et al. (2008). Immunomodulatory activity of isoflavones isolated from Iris germanica (Iridaceae) on T-lymphocytes and cytokines. Phytotherapy Research, 22(11), 1469-1473. Available at: [Link]

-

Pieroni, A., et al. (2022). Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications. Antioxidants, 11(7), 1332. Available at: [Link]

-

Hodálová, I., et al. (2017). Secondary metabolites of the chosen Genus Iris species. Thaiszia Journal of Botany, 27(2), 115-127. Available at: [Link]

-

Kim, H. J., et al. (2012). Iristectorigenin B isolated from Belamcanda chinensis is a liver X receptor modulator that increases ABCA1 and ABCG1 expression in macrophage RAW 264.7 cells. Biotechnology Letters, 34(12), 2213-2221. Available at: [Link]

-

Biswas, S., et al. (2021). Biosynthesis of Secondary Metabolites Based on the Regulation of MicroRNAs. Plants, 10(11), 2473. Available at: [Link]

-

Li, Y., et al. (2024). Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine. International Journal of Molecular Sciences, 25(12), 6758. Available at: [Link]

-

Qiu, Q. H., et al. (2010). [Non-isoflavonoid compounds of Iris tectorum]. Zhong Yao Cai, 33(3), 390-392. Available at: [Link]

-

Wang, J. H., et al. (2008). Dynamic content variation of 4 kinds of isoflavones in rhizomes of Iris tectorum. Zhong Yao Cai, 31(1), 24-26. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Studies on the isoflavonoids of Iris tectorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tectorigenin - Wikipedia [en.wikipedia.org]

- 8. Tectorigenin | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoflavone 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]

- 18. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 19. jms.mabjournal.com [jms.mabjournal.com]

- 20. academic.oup.com [academic.oup.com]

The Anticancer Potential of Iristectorigenin A: A Deep Dive into its Mechanism of Action

Introduction

Iristectorigenin A, a naturally occurring isoflavone found in the rhizomes of plants from the Iridaceae family, has emerged as a compound of significant interest in oncological research.[1] Its potential to modulate critical cellular pathways implicated in cancer progression positions it as a promising candidate for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its impact on key signaling cascades, the induction of programmed cell death, cell cycle regulation, and its anti-metastatic properties.

Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells

This compound's anticancer activity is not attributed to a single mode of action but rather a coordinated, multi-pronged attack on the fundamental processes that drive tumorigenesis. This multifaceted approach involves the modulation of key signaling pathways, induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis.

Modulation of Key Signaling Pathways

This compound and its closely related isoflavones have been shown to interfere with critical signaling networks that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.[2] The isoflavone iridin, structurally similar to this compound, has been demonstrated to inhibit the PI3K/Akt signaling pathway by downregulating the phosphorylation of both PI3K and Akt in gastric cancer cells.[3] This inhibition of the PI3K/Akt pathway is a key mechanism through which these compounds can suppress cancer cell growth and survival.

Here is a diagram illustrating the inhibition of the PI3K/Akt pathway:

Caption: this compound inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The related isoflavone, irigenin, has been shown to suppress the ERK/MAPK signaling pathway in human colon cancer.[4] This suggests that this compound may also exert its anticancer effects by modulating this key pathway.

Induction of Apoptosis: The Programmed Cell Death

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate uncontrollably. This compound and its analogs can re-sensitize cancer cells to apoptotic signals.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[5][6] The ratio of these proteins is a critical determinant of cell fate. Irigenin has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in glioblastoma cells.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Caspases are a family of proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[5] Iridin has been shown to increase the expression of cleaved caspase-3 and cleaved PARP, indicating the activation of the apoptotic cascade in gastric cancer cells.[3] Similarly, irigenin treatment leads to increased levels of cleaved-Caspase 3 in glioblastoma cells.[4]

The following diagram illustrates the induction of apoptosis by this compound:

Caption: this compound induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. This compound and related isoflavones can induce cell cycle arrest, thereby preventing cancer cells from dividing.

The progression through the different phases of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs).[7] Tectorigenin, another related isoflavone, has been shown to induce G0/G1 cell cycle arrest in glioblastoma cells.[8][9] This arrest is associated with a decrease in the expression of CDK4 and phosphorylated retinoblastoma protein (p-RB), and an increase in the expression of the CDK inhibitor p21.[8][9] Similarly, iridin treatment leads to G2/M phase cell cycle arrest by downregulating the expression of Cdc25C, CDK1, and Cyclin B1.[3]

A diagram depicting the induction of cell cycle arrest is shown below:

Caption: this compound induces G1/S cell cycle arrest.

Inhibition of Metastasis: Preventing Cancer Spread

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound and its analogs have demonstrated the ability to inhibit key processes involved in metastasis.

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion and metastasis.[10] Irigenin has been shown to significantly reduce the mRNA expression of MMP-2 and MMP-9 in glioblastoma cells, thereby inhibiting their migratory and invasive capabilities.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for isoflavones closely related to this compound in various cancer cell lines. It is important to note that while these values provide a strong indication of the potential potency of this compound, further studies are needed to establish its specific IC50 values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (related isoflavone) | HTB-26 (Breast) | 22.4 | [11] |

| Compound 2 (related isoflavone) | HCT116 (Colon) | 0.34 | [11] |

| Tectorigenin | GBM-8401 (Glioblastoma) | ~200-300 (for significant G0/G1 arrest) | [8][9] |

| Iridin | AGS (Gastric) | Not specified, but effective at inhibiting growth | [3] |

| Irigenin | DBTRG & C6 (Glioblastoma) | ~50 (for apoptosis induction) | [4] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Protocol:

-

Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the general experimental workflow for investigating the anticancer mechanism of this compound:

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by targeting multiple facets of cancer cell biology. Its ability to modulate key signaling pathways like PI3K/Akt and MAPK, induce apoptosis through the regulation of Bcl-2 family proteins and caspases, cause cell cycle arrest by interfering with cyclins and CDKs, and inhibit metastasis by downregulating MMPs underscores its promise in oncology.

Future research should focus on elucidating the precise molecular targets of this compound and further delineating its mechanism of action in a wider range of cancer types. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in animal models.[12][13][14] Furthermore, exploring synergistic combinations of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments. The comprehensive understanding of its molecular mechanisms, as outlined in this guide, will pave the way for its potential translation into clinical applications, offering new hope in the fight against cancer.

References

-

Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells. (2021). PubMed. [Link]

-

Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest. (2020). MDPI. [Link]

-

(PDF) Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest. (2020). ResearchGate. [Link]

-

Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest. (2020). PubMed. [Link]

-

This compound: Advances on Its Resources, Biological Activities, Molecular Mechanisms of Action, and Future Perspectives. (n.d.). ResearchGate. [Link]

-

Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway. (2018). PubMed. [Link]

-

Irigenin inhibits glioblastoma progression through suppressing YAP/β-catenin signaling. (2022). PubMed Central. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention. (2013). PubMed Central. [Link]

-

Iristectorigenin B isolated from Belamcanda chinensis is a liver X receptor modulator that increases ABCA1 and ABCG1 expression in macrophage RAW 264.7 cells. (2012). PubMed. [Link]

-

This compound exerts novel protective properties against airway inflammation and mucus hypersecretion in OVA-induced asthmatic mice. (2022). PubMed. [Link]

-

Erianin inhibits the PI3K/AKT pathway (A) The expressions of p-AKT(Thr... (n.d.). ResearchGate. [Link]

-

Irisin functions to inhibit malignant growth of human pancreatic cancer cells via downregulation of the PI3K/AKT signaling pathway. (2019). PubMed. [Link]

-

Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells. (2001). PubMed. [Link]

-

Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). ResearchGate. [Link]

-

Matrix metalloproteinase inhibitor reduces cancer invasion. (2022). ASBMB Today. [Link]

-

Distinct mechanisms act in concert to mediate cell cycle arrest. (2009). PubMed Central. [Link]

-

Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. (2009). PubMed. [Link]

-

Anti-Metastatic and Anti-Inflammatory Effects of Matrix Metalloproteinase Inhibition by Ginsenosides. (2016). PubMed Central. [Link]

-

Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2023). MDPI. [Link]

-

IC50 values for breast cancer and normal cell lines after 24 h, 48 h... (n.d.). ResearchGate. [Link]

-

The Effect of Irisin on Proliferation, Apoptosis, and Expression of Metastasis Markers in Prostate Cancer Cell Lines. (2021). PubMed Central. [Link]

-

The IC50 values of entries, 3 a–j against breast cancer cell lines,... (n.d.). ResearchGate. [Link]

-

In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. (2024). PubMed Central. [Link]

-

Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells. (2023). PubMed. [Link]

-

Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. (2023). Frontiers in Oncology. [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]

-

PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. (2021). YouTube. [Link]

-

Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells. (2022). PubMed. [Link]

-

Cyclin E-cdk2 activation is associated with cell cycle arrest and inhibition of DNA replication induced by the thymidylate synthase inhibitor Tomudex. (1999). PubMed. [Link]

-

Irisin stimulates cell proliferation and invasion by targeting the PI3K/AKT pathway in human hepatocellular carcinoma. (2017). PubMed. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2023). Frontiers in Oncology. [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. [Link]

-

Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo. (2018). PubMed Central. [Link]

-

Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023). PubMed Central. [Link]

-

Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species. (2015). PubMed Central. [Link]

-

PI3K and AKT: Unfaithful Partners in Cancer. (2020). MDPI. [Link]

-

Apigenin Inhibits Histamine-Induced Cervical Cancer Tumor Growth by Regulating Estrogen Receptor Expression. (2020). PubMed. [Link]

-

Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition. (2023). MDPI. [Link]

-

Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells. (2007). ResearchGate. [Link]

-

Hellebrigenin induces cell cycle G 2 /M arrest associated with Cyclin... (n.d.). ResearchGate. [Link]

-

Inhibition of melanoma tumor growth in vivo by survivin targeting. (2000). PubMed. [Link]

-

Involvement of bcl-2 and caspase-3 in apoptosis induced by cigarette smoke extract in the gastric epithelial cell. (2003). PubMed. [Link]

-

Irisin attenuates H2O2-induced apoptosis in cardiomyocytes via microRNA-19b/AKT/mTOR signaling pathway. (2020). National Institutes of Health. [Link]

-

Inhibition of angiogenesis and tumor growth by murine 7E3, the parent antibody of c7E3 Fab (abciximab; ReoPro). (1999). PubMed. [Link]

-

Liquiritin (LT) exhibits suppressive effects against the growth of human cervical cancer cells through activating Caspase-3 in vitro and xenograft mice in vivo. (2017). PubMed. [Link]

-

Mechanisms of Action And Clinical Implications of MicroRNAs in the Drug Resistance of Gastric Cancer. (2021). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irigenin inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest | MDPI [mdpi.com]

- 9. Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Metastatic and Anti-Inflammatory Effects of Matrix Metalloproteinase Inhibition by Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 13. Inhibition of melanoma tumor growth in vivo by survivin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of angiogenesis and tumor growth by murine 7E3, the parent antibody of c7E3 Fab (abciximab; ReoPro) - PubMed [pubmed.ncbi.nlm.nih.gov]

Iristectorigenin A Signaling Pathways in Inflammation: A Technical Guide for Researchers

Abstract

Iristectorigenin A, a naturally occurring isoflavone, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation. Synthesizing current experimental evidence, this document serves as a crucial resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, including the modulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Notch signaling pathways. Furthermore, we will explore the potential interplay of this compound with the JAK/STAT pathway and the NLRP3 inflammasome, drawing insights from related isoflavonoid compounds. This guide also provides detailed experimental protocols and data presentation to facilitate further research and development of this compound as a novel anti-inflammatory therapeutic agent.

Introduction: this compound as a Potent Anti-Inflammatory Agent